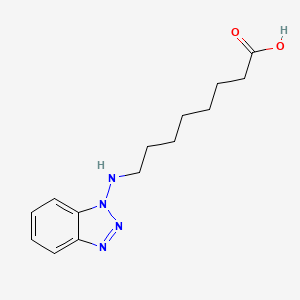![molecular formula C23H35NO4 B3025892 (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)
(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide
Overview
Description
Latanoprost ethyl amide (Lat-NEt) , is a derivative of Latanoprost , a prostaglandin F2α analog. It selectively activates F2α receptors and is used for local treatment in patients with open-angle glaucoma or elevated intraocular pressure . Unlike Latanoprost, which has a carboxyl group at the C-1 position, Latanoprost amide features an N-ethyl amide modification at the same position .
Preparation Methods
The synthesis of Latanoprost amide involves several steps from the starting material 3.3a,4,5,6,6a-hexahydro-2-oxo-4-hydroxymethyl-5-(4-phenylbenzoyloxy)-2H-cyclopenta[b]furan . The exact synthetic route and reaction conditions are not provided in the available sources .
Chemical Reactions Analysis
Latanoprost amide undergoes hydrolysis in the cornea to form the active free acid. It increases aqueous humor outflow through the uveoscleral pathway, effectively lowering intraocular pressure. Common reagents and conditions for its reactions are not explicitly specified in the available information .
Scientific Research Applications
Latanoprost amide has primarily found use in ophthalmology for treating open-angle glaucoma and managing elevated intraocular pressure. Additionally, it may help maintain trabecular meshwork patency, a structure often compromised in glaucoma patients .
Mechanism of Action
The compound’s mechanism of action involves enhancing aqueous humor outflow by stimulating the uveoscleral pathway. It does not alter aqueous humor production but facilitates its drainage. The exact molecular targets and pathways remain unspecified in the available data .
Comparison with Similar Compounds
While Latanoprost amide shares similarities with Latanoprost, its N-ethyl amide modification sets it apart. Unfortunately, specific similar compounds are not listed in the provided information .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO4/c24-23(28)11-7-2-1-6-10-19-20(22(27)16-21(19)26)15-14-18(25)13-12-17-8-4-3-5-9-17/h1,3-6,8-9,18-22,25-27H,2,7,10-16H2,(H2,24,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWZBKFWHSZFZ-NFVOFSAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)N)CCC(CCC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)N)CC[C@H](CCC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid](/img/structure/B3025811.png)
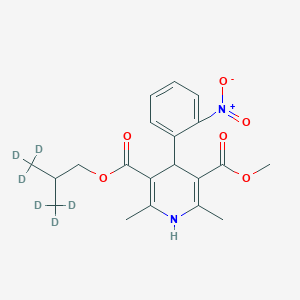
![2-[(3-Methylbutyl)amino]-1,4-naphthalenedione](/img/structure/B3025813.png)
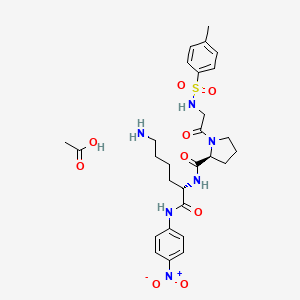
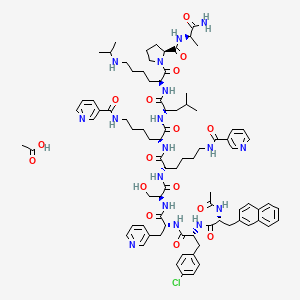

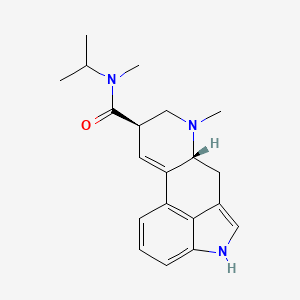
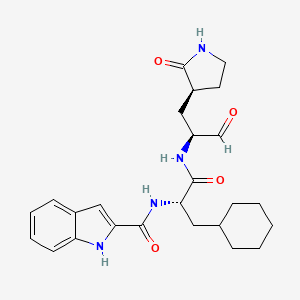
![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)
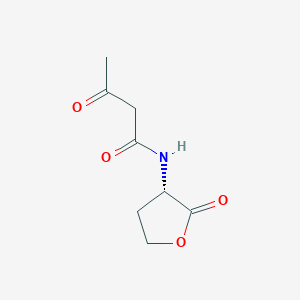
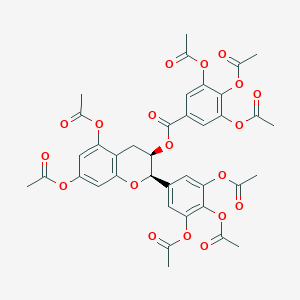
![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)
